molecular formula C8H9NO4S B13555736 6-Methanesulfonyl-1,3-dioxaindan-5-amine

6-Methanesulfonyl-1,3-dioxaindan-5-amine

Cat. No.: B13555736
M. Wt: 215.23 g/mol
InChI Key: WVOBMFTZGVTQJD-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-1,3-dioxaindan-5-amine is a chemical compound with a unique structure that includes a methanesulfonyl group and a dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonyl-1,3-dioxaindan-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxaindan ring system followed by the introduction of the methanesulfonyl group and the amine functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-1,3-dioxaindan-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

6-Methanesulfonyl-1,3-dioxaindan-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-1,3-dioxaindan-5-amine involves its interaction with molecular targets and pathways. The methanesulfonyl group can act as an electrophile, participating in various biochemical reactions. The dioxaindan ring system provides structural stability and can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methanesulfonyl-substituted amines and dioxaindan derivatives. Examples include:

  • 6-Methanesulfonyl-1,3-dioxaindan-5-carboxylic acid
  • 6-Methanesulfonyl-1,3-dioxaindan-5-methylamine

Uniqueness

6-Methanesulfonyl-1,3-dioxaindan-5-amine is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

6-methylsulfonyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C8H9NO4S/c1-14(10,11)8-3-7-6(2-5(8)9)12-4-13-7/h2-3H,4,9H2,1H3

InChI Key

WVOBMFTZGVTQJD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1N)OCO2

Origin of Product

United States

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